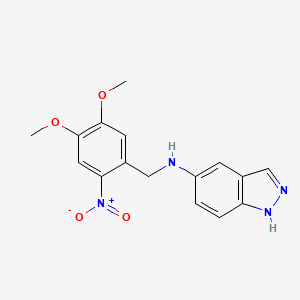
N-(4,5-dimethoxy-2-nitrobenzyl)-1H-indazol-5-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4,5-dimethoxy-2-nitrobenzyl)-1H-indazol-5-amine is a chemical compound that has been extensively studied for its potential applications in scientific research. It is a highly potent and selective inhibitor of protein kinase C (PKC), an enzyme that plays a crucial role in many cellular processes.
Mécanisme D'action
N-(4,5-dimethoxy-2-nitrobenzyl)-1H-indazol-5-amine works by binding to the ATP-binding site of this compound, thereby preventing the enzyme from phosphorylating its target proteins. This leads to a decrease in this compound activity, which can have a wide range of effects on cellular processes.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound depend on the specific cellular processes that are affected by this compound inhibition. Some of the effects that have been observed include a decrease in cell proliferation, changes in cell morphology, and alterations in intracellular signaling pathways.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using N-(4,5-dimethoxy-2-nitrobenzyl)-1H-indazol-5-amine in lab experiments is its high potency and selectivity for this compound. This makes it a valuable tool for studying the function of this enzyme in cells. However, one limitation of this compound is its potential toxicity, which can limit its use in certain experiments.
Orientations Futures
There are many potential future directions for research on N-(4,5-dimethoxy-2-nitrobenzyl)-1H-indazol-5-amine. Some possible areas of investigation include:
1. Further elucidation of the specific cellular processes that are affected by this compound inhibition with this compound.
2. Development of new analogs of this compound with improved potency and selectivity for this compound.
3. Investigation of the potential therapeutic applications of this compound, particularly in the treatment of cancer and other diseases.
4. Study of the potential side effects and toxicity of this compound, in order to better understand its safety profile.
In conclusion, this compound is a highly potent and selective inhibitor of this compound that has been extensively studied for its potential applications in scientific research. Its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been well characterized, and there are many potential future directions for research on this compound.
Méthodes De Synthèse
The synthesis of N-(4,5-dimethoxy-2-nitrobenzyl)-1H-indazol-5-amine involves several steps, starting with the reaction of 4,5-dimethoxy-2-nitrobenzyl chloride with 1H-indazole-5-amine in the presence of a base. The resulting intermediate is then subjected to further reactions, including N-alkylation and reduction, to yield the final product.
Applications De Recherche Scientifique
N-(4,5-dimethoxy-2-nitrobenzyl)-1H-indazol-5-amine has been used extensively in scientific research to study the role of this compound in various cellular processes. It has been shown to be a highly potent and selective inhibitor of this compound, making it a valuable tool for studying the function of this enzyme in cells.
Propriétés
IUPAC Name |
N-[(4,5-dimethoxy-2-nitrophenyl)methyl]-1H-indazol-5-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4O4/c1-23-15-6-11(14(20(21)22)7-16(15)24-2)8-17-12-3-4-13-10(5-12)9-18-19-13/h3-7,9,17H,8H2,1-2H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VAXHFYNHLZEWNT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)CNC2=CC3=C(C=C2)NN=C3)[N+](=O)[O-])OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


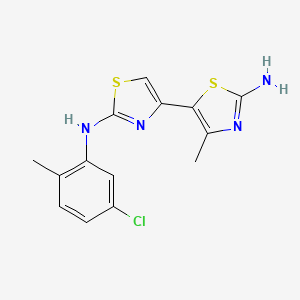
![1-[3-(4-methoxyphenyl)acryloyl]-4-methylpiperidine](/img/structure/B5724912.png)

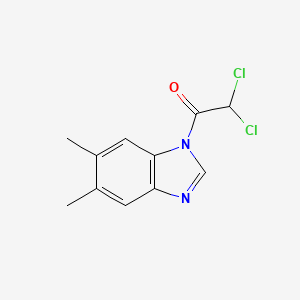
![3-[3-(1-azepanylsulfonyl)-4-methylphenyl]acrylic acid](/img/structure/B5724926.png)
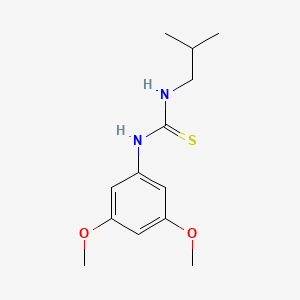

![4-(5-{[2-(cyclopropylamino)-2-oxoethyl]thio}-1H-tetrazol-1-yl)benzoic acid](/img/structure/B5724968.png)

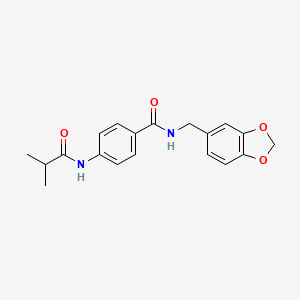

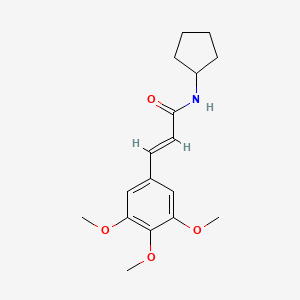
![methyl 5-{[(3-cyano-4,6-dimethyl-2-pyridinyl)oxy]methyl}-2-furoate](/img/structure/B5725008.png)